molecular formula C9H4F5NO2 B1410744 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile CAS No. 1804416-39-4

2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1410744
CAS No.: 1804416-39-4
M. Wt: 253.12 g/mol
InChI Key: AERDEPSEJGFTMN-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core. This compound is notable for its unique molecular structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . This method ensures the selective introduction of the desired functional groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve desired transformations.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride and trichloroacetonitrile are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with modified functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethoxy groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-(Trifluoromethoxy)benzonitrile: Shares the trifluoromethoxy group but lacks the difluoromethoxy group.

    2-Difluoromethoxybenzonitrile: Contains the difluoromethoxy group but lacks the trifluoromethoxy group.

Uniqueness: 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethoxy groups. This dual functionality imparts distinct chemical properties, such as increased lipophilicity and stability, which are not observed in compounds with only one of these groups .

Properties

IUPAC Name

2-(difluoromethoxy)-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-7-3-6(17-9(12,13)14)2-1-5(7)4-15/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERDEPSEJGFTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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